![molecular formula C14H11BrN2O B188456 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 452967-40-7](/img/structure/B188456.png)
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has gained significant attention due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is not fully understood. However, it has been reported to act through multiple pathways. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, it has been shown to inhibit the viral RNA polymerase activity. In anti-inflammatory research, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of inflammatory cytokines.
Biochemical And Physiological Effects
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has been reported to exhibit various biochemical and physiological effects. In cancer research, it has been shown to decrease the expression of cyclin D1 and increase the expression of p21, which are involved in cell cycle regulation. In antiviral research, it has been shown to decrease the viral load and inhibit the production of infectious viral particles. In anti-inflammatory research, it has been shown to decrease the production of inflammatory cytokines, such as IL-6 and TNF-α.
Advantages And Limitations For Lab Experiments
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several advantages and limitations for lab experiments. One of the advantages is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful handling and evaluation.
Future Directions
There are several future directions for the research on 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. One of the directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its pharmacokinetics and pharmacodynamics to better understand its bioavailability and efficacy. Additionally, the identification of its molecular targets and signaling pathways may provide insights into its mechanism of action and potential therapeutic applications. Finally, the development of novel derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with diverse biological activities and potential therapeutic applications. Its synthesis method has been reported in the literature, and its mechanism of action is not fully understood. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, and has several advantages and limitations for lab experiments. Future research directions include the optimization of its synthesis method, investigation of its pharmacokinetics and pharmacodynamics, identification of its molecular targets and signaling pathways, and development of novel derivatives and analogs.
Synthesis Methods
The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has been reported in the literature. One of the methods involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-cyanopyridine followed by cyclization in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-nitropyridine followed by reduction and cyclization. Both methods have been reported to yield the desired compound in good yields.
Scientific Research Applications
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In antiviral research, it has been shown to inhibit the replication of hepatitis C virus. In anti-inflammatory research, it has been shown to inhibit the production of inflammatory cytokines.
properties
CAS RN |
452967-40-7 |
|---|---|
Product Name |
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
Molecular Formula |
C14H11BrN2O |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3 |
InChI Key |
PHOOUPYIXZOYQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



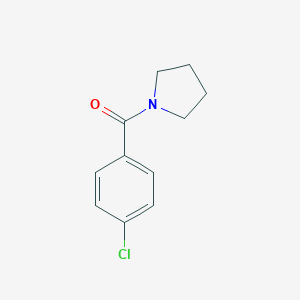
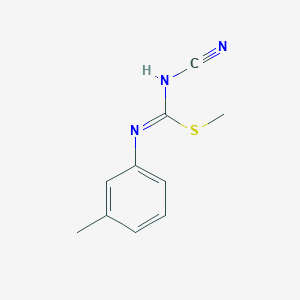
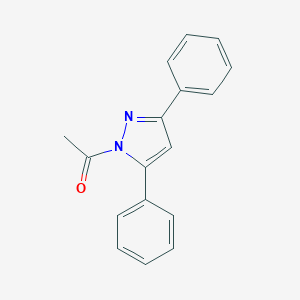
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
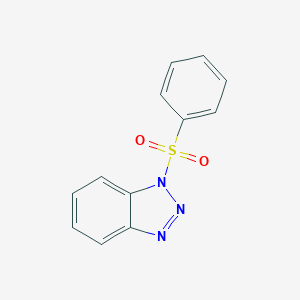

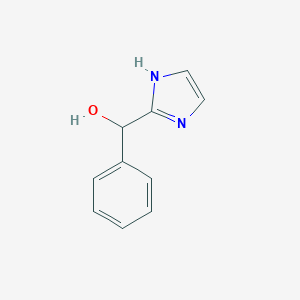
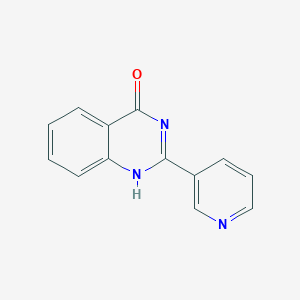

![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
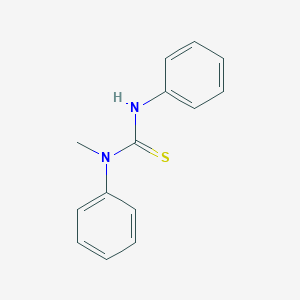
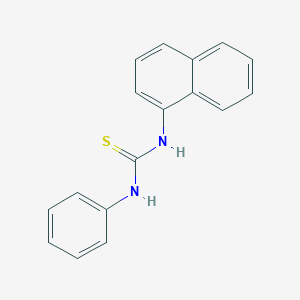
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)